molecular formula C10H20NaO2 B1681038 Sodium decanoate CAS No. 1002-62-6

Sodium decanoate

Cat. No.: B1681038
CAS No.: 1002-62-6
M. Wt: 195.25 g/mol
InChI Key: CTTKODQWVMTOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Sodium decanoate, also known as sodium caprate, primarily targets the intestinal epithelial cells . It has been shown to activate the G protein-coupled receptor-43 (GPR-43) , which plays a crucial role in maintaining gut health and homeostasis .

Mode of Action

This compound interacts with its targets by upregulating the expression of tight junction proteins . These proteins are critical for maintaining the integrity of the intestinal barrier, preventing the passage of harmful substances from the gut into the bloodstream .

Biochemical Pathways

The activation of GPR-43 by this compound leads to an improvement in antioxidant capacity . This is likely due to the modulation of various biochemical pathways involved in oxidative stress response . Additionally, this compound increases the α-diversity of ileal microbiota and the concentration of volatile fatty acids , which are known to have beneficial effects on gut health.

Pharmacokinetics

It has been actively studied for its ability to enhance the permeability of various drugs, particularly those with low permeability .

Result of Action

The activation of GPR-43 and the upregulation of tight junction proteins by this compound result in improved intestinal morphology and gut physical barrier . This leads to an increase in weight gain and ileal villus height in mice models . Moreover, it enhances the antioxidant capacity in both intestinal epithelial cells treated by H2O2 and mice models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in vitro and in vivo assays have shown that this compound can improve intestinal barrier and antioxidant functions in the presence of oxidative stress, as induced by H2O2 . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoic acid (sodium salt) can be synthesized by neutralizing decanoic acid with sodium hydroxide. The reaction is as follows: [ \text{CH}_3(\text{CH}_2)_8\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3(\text{CH}_2)_8\text{COONa} + \text{H}_2\text{O} ] This reaction typically occurs in an aqueous solution, and the product is then isolated by evaporation or crystallization .

Industrial Production Methods: Industrially, decanoic acid is primarily produced through the oxidation of decanal, which can be obtained by the hydroformylation of 1-nonene. The decanoic acid is then neutralized with sodium hydroxide to produce decanoic acid (sodium salt) .

Types of Reactions:

    Neutralization: As shown in the preparation method, decanoic acid reacts with bases like sodium hydroxide to form salts.

    Esterification: Decanoic acid can react with alcohols in the presence of an acid catalyst to form esters.

    Oxidation: Decanoic acid can undergo oxidation to form decanoic acid derivatives.

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium hydroxide.

    Alcohols: Methanol, ethanol, etc.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

Scientific Research Applications

Decanoic acid (sodium salt) has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Nonanoic Acid (sodium salt): A 9-carbon chain fatty acid with similar properties but slightly lower molecular weight.

    Undecanoic Acid (sodium salt): An 11-carbon chain fatty acid with similar properties but slightly higher molecular weight.

    Decanol: The alcohol derivative of decanoic acid.

    Decanal: The aldehyde derivative of decanoic acid

Uniqueness: Decanoic acid (sodium salt) is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and penetration enhancer. Its ability to form micelles and liquid crystalline phases in aqueous solutions further distinguishes it from shorter or longer chain fatty acids .

Properties

CAS No.

1002-62-6

Molecular Formula

C10H20NaO2

Molecular Weight

195.25 g/mol

IUPAC Name

sodium;decanoate

InChI

InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);

InChI Key

CTTKODQWVMTOPW-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCC(=O)[O-].[Na+]

SMILES

CCCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCC(=O)O.[Na]

Appearance

Solid powder

1002-62-6

physical_description

Liquid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

334-48-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sodium caprate;  Capric acid, sodium salt;  Caprinic acid sodium salt;  Decanoic acid, sodium salt;  Sodium caprinate;  Sodium decanoate;  Sodium decanoic acid;  Sodium-n-decanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium decanoate
Reactant of Route 2
Sodium decanoate
Reactant of Route 3
Sodium decanoate
Reactant of Route 4
Sodium decanoate
Reactant of Route 5
Reactant of Route 5
Sodium decanoate
Reactant of Route 6
Reactant of Route 6
Sodium decanoate
Customer
Q & A

Q1: How does sodium caprate enhance drug absorption?

A1: Sodium caprate primarily acts by reversibly opening tight junctions in epithelial and endothelial tissues, such as those found in the intestine, nasal mucosa, and even the blood-brain barrier [, , , , , ]. This opening widens the paracellular space, facilitating the passage of drug molecules across the cell layer [, ]. Studies suggest its action involves disrupting claudin-5 trans-interactions and reducing polymerized actin at the perijunctional region without affecting zonula occludens protein 1 (ZO-1) [].

Q2: What is the role of sodium caprate in drug delivery systems?

A2: Due to its absorption-enhancing properties, sodium caprate is investigated as a key component in drug delivery systems, particularly for poorly permeable drugs [, ]. Its inclusion in oral formulations, for example, has shown to improve the bioavailability of various drugs like berberine chloride [] and the peptide drug LY [].

Q3: Does sodium caprate affect intracellular calcium levels?

A3: Yes, studies show that sodium caprate can increase intracellular calcium levels in a dose-dependent manner, even in the absence of extracellular calcium []. This increase is linked to the activation of phospholipase C, leading to calcium release from intracellular stores [].

Q4: What is the molecular formula and weight of sodium caprate?

A4: Sodium caprate (Sodium decanoate) has the molecular formula C10H19NaO2 and a molecular weight of 194.24 g/mol.

Q5: What is the impact of sodium caprate on insulin stability in nasal preparations?

A6: Studies on intranasal insulin preparations indicate that sodium caprate, compared to sodium glycocholate, might lead to a slightly faster degradation of insulin over a week-long period []. This difference highlights the importance of careful excipient selection and stability testing during formulation development.

Q6: How does the presence of sodium caprate impact the pharmacokinetics of co-administered drugs?

A7: Sodium caprate, due to its permeation-enhancing effect, can significantly alter the pharmacokinetics of co-administered drugs, particularly those with low inherent bioavailability []. Studies have shown that it can increase the rate and extent of absorption, leading to higher peak plasma concentrations (Cmax) and greater overall exposure (AUC) [, ].

Q7: Does sodium caprate affect the pharmacokinetics of metformin?

A8: A study investigating the co-administration of sodium caprate-containing insulin tregopil with metformin revealed no clinically significant effect on metformin's pharmacokinetic parameters []. This finding suggests that sodium caprate might not interfere with the absorption of all drugs, highlighting the need for case-by-case evaluations.

Q8: What are some in vitro models used to study the effects of sodium caprate on drug absorption?

A9: Caco-2 cell monolayers, derived from human intestinal epithelial cells, serve as a valuable in vitro model for investigating the absorption-enhancing effects of sodium caprate [, , , ]. These models help assess its impact on drug permeability and elucidate its mechanisms of action.

Q9: Has the efficacy of sodium caprate been validated in animal models?

A10: Yes, numerous studies have employed animal models, including rats and pigs, to evaluate the in vivo efficacy and safety of sodium caprate [, , , ]. These studies have demonstrated its potential to enhance the bioavailability and efficacy of various drugs, supporting its potential for clinical applications.

Q10: Is there evidence of sodium caprate's efficacy in enhancing drug delivery to the brain?

A11: While primarily recognized for enhancing intestinal absorption, studies suggest that sodium caprate might also improve drug delivery to the brain []. Research using vigabatrin, an antiepileptic drug, showed increased brain GABA levels and amplified pharmacological effects when co-administered with sodium caprate [].

Q11: What is the safety profile of sodium caprate?

A12: While generally considered safe at appropriate doses, sodium caprate at high concentrations may cause transient, superficial damage to the intestinal epithelium in rats []. Notably, the damaged tissue showed remarkable capacity for rapid repair []. This finding underscores the need for careful dose optimization and consideration of potential local effects.

Q12: Can sodium caprate be used to target specific tissues?

A12: While sodium caprate's primary action is not tissue-specific, its incorporation into targeted drug delivery systems could enhance drug delivery to specific sites. For example, its use in nanoparticulate systems or in conjunction with other targeting ligands could potentially improve the therapeutic index of drugs.

Q13: How does sodium caprate influence the dissolution of poorly soluble drugs?

A15: Sodium caprate can enhance the dissolution rate of poorly soluble drugs by improving their wettability and facilitating their dissolution in aqueous media []. This effect is particularly relevant for oral drug delivery, where rapid dissolution is crucial for achieving therapeutic drug concentrations.

Q14: Does sodium caprate affect the solubility and trypanocidal activity of ursolic acid?

A16: Research on ursolic acid, a potential antiparasitic drug, revealed that incorporating it into a solid dispersion with sodium caprate and poloxamer 407 significantly improved its solubility and in vivo trypanocidal activity []. This enhancement highlights sodium caprate's potential in overcoming the limitations of poorly soluble drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.